N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core linked to a piperidine moiety and a benzodioxole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine typically involves a multi-step process. One common route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
- (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
- N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
Uniqueness
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]methanimine |
InChI |
InChI=1S/C22H24N4O2/c1-4-10-25(11-5-1)12-13-26-19-7-3-2-6-18(19)24-22(26)23-15-17-8-9-20-21(14-17)28-16-27-20/h2-3,6-9,14-15H,1,4-5,10-13,16H2/b23-15+ |
InChI Key |
BFGSCICBZOPICD-HZHRSRAPSA-N |
Isomeric SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2/N=C/C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.